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Introduction

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells

activate to detect and repair DNA lesions, thereby maintaining genomic integrity. A key player in

the DDR is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase that

is central to the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for

repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] In many cancers, the

upregulation of DNA-PK contributes to resistance to DNA-damaging therapies such as

radiotherapy and certain chemotherapies.[1] Consequently, the inhibition of DNA-PK has

emerged as a promising therapeutic strategy to sensitize cancer cells to these treatments.[1]

BAY-8400 is a novel, potent, and selective small molecule inhibitor of DNA-PK that has

demonstrated significant potential in preclinical studies.[1][4] Developed by Bayer, this orally

active compound has been shown to synergistically enhance the efficacy of targeted alpha

therapies, a form of radiotherapy.[1][4][5] This technical guide provides a comprehensive

overview of BAY-8400, including its biochemical and cellular activities, selectivity profile,

pharmacokinetic properties, and detailed methodologies for key experimental assays.
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Biochemical and Cellular Activity of BAY-8400
Parameter Assay Cell Line IC50 (nM) Reference

DNA-PK

Inhibition

Biochemical (TR-

FRET)
- 81 [1][6][7][8]

γH2AX Inhibition Cellular
HT-144 (ATM-

negative)
69 [1][4]

Antiproliferative

Activity
Cellular HT-29 2540 [1]

Antiproliferative

Activity (+

Bleomycin)

Cellular HT-29 358 [1]

Selectivity Profile of BAY-8400

Kinase
Biochemical
IC50 (nM)

Cellular IC50
(nM)

Selectivity vs.
DNA-PK
(Biochemical)

Reference

DNA-PK 81 69 (γH2AX) 1x [1][6]

PI3Kβ 117
>1000 (pAKT

Ser473)
1.4x [1][6]

ATR 394
>2300 (pCHK1

Ser345)
4.9x [1][6]

mTOR 1910 - 23.6x [1][6]

ATM 19300 - >238x [1][6]

In Vitro and In Vivo Pharmacokinetic Properties of BAY-
8400
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Parameter Species Value Units Reference

Blood Clearance

(IV)
Rat 2.2 L/h/kg [1][4]

Blood Clearance

(IV)
Mouse 8.1 L/h/kg [1][4]

Volume of

Distribution (IV)
Rat 1.8 L/kg [1][4]

Volume of

Distribution (IV)
Mouse 3.7 L/kg [1][4]

Half-life (IV) Rat 0.84 h [1][4]

Half-life (IV) Mouse 0.68 h [1][4]

Oral

Bioavailability
Rat 22 % [1][4]

Oral Half-life Rat 4 h [1][4]

Plasma Protein

Binding (fu)
Mouse 49 % [1][4]

Aqueous

Solubility (pH

6.5)

- 99 mg/L [1][4]

Caco-2

Permeability

(Papp A-B)

- 305 nm/s [1][4]

Caco-2 Efflux

Ratio
- 0.7 - [1][4]

In Vivo Efficacy of BAY-8400 in Combination with PSMA-
TTC BAY 2315497
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Treatment Group Dosing Regimen T/Carea Reference

Vehicle Control Daily oral gavage - [1]

Isotype Control-TTC
Single IV injection

(150 kBq/kg)
0.79 [1]

BAY-8400

Monotherapy

Daily oral gavage (150

mg/kg)
0.76 [1]

PSMA-TTC BAY

2315497 Monotherapy

Single IV injection

(150 kBq/kg)
0.38 [1]

BAY-8400 + PSMA-

TTC BAY 2315497

Daily oral gavage (150

mg/kg) + Single IV

injection (150 kBq/kg)

0.22 [1]

Experimental Protocols
Biochemical DNA-PK Kinase Assay (TR-FRET)
This protocol is adapted from standard time-resolved fluorescence resonance energy transfer

(TR-FRET) kinase assays.[9][10][11][12][13]

Materials:

Recombinant human DNA-PK enzyme

DNA-PK substrate peptide (e.g., a p53-derived peptide)

ATP

BAY-8400

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM

DTT)

Europium-labeled anti-phospho-substrate antibody (Donor)

Allophycocyanin (APC)-labeled streptavidin (Acceptor)
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384-well low-volume microplates

TR-FRET plate reader

Procedure:

Prepare serial dilutions of BAY-8400 in DMSO and then dilute in Assay Buffer.

Add 2.5 µL of the diluted BAY-8400 or vehicle control (DMSO) to the wells of a 384-well

plate.

Add 2.5 µL of DNA-PK enzyme solution to each well.

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and

ATP (at a concentration close to the Km for ATP) to each well.

Incubate the plate at room temperature for 60 minutes.

Stop the reaction by adding 5 µL of a stop solution containing EDTA.

Add 5 µL of the detection mix containing the Europium-labeled antibody and APC-labeled

streptavidin.

Incubate the plate at room temperature for 60 minutes, protected from light.

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission

at ~615 nm and ~665 nm).

Calculate the ratio of the acceptor and donor emission signals and plot the results against

the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.

Cellular γH2AX Assay for DNA Damage
This protocol is a generalized procedure for measuring the phosphorylation of H2AX at Ser139

(γH2AX), a marker of DNA double-strand breaks.[14][15][16][17][18]

Materials:

HT-144 (ATM-negative) or other suitable cancer cell line
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BAY-8400

Ionizing radiation source (e.g., X-ray irradiator) or a radiomimetic agent (e.g., bleomycin)

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody

Secondary antibody: fluorescently labeled anti-species IgG

DAPI for nuclear counterstaining

Fluorescence microscope or high-content imaging system

Procedure:

Seed cells in 96-well imaging plates and allow them to adhere overnight.

Pre-treat the cells with a serial dilution of BAY-8400 for 1-2 hours.

Induce DNA damage by exposing the cells to a defined dose of ionizing radiation (e.g., 2-10

Gy) or by adding a DNA-damaging agent.

Incubate the cells for a specified time post-damage (e.g., 30-60 minutes) to allow for H2AX

phosphorylation.

Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

Wash with PBS and block with blocking buffer for 1 hour.
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Incubate with the primary anti-γH2AX antibody overnight at 4°C.

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at

room temperature, protected from light.

Wash with PBS and counterstain the nuclei with DAPI.

Acquire images using a fluorescence microscope or a high-content imaging system.

Quantify the number and intensity of γH2AX foci per nucleus using automated image

analysis software.

Plot the γH2AX signal against the inhibitor concentration to determine the IC50 value.

Cellular pAKT (Ser473) Western Blot for PI3K/mTOR
Pathway Inhibition
This protocol describes the detection of phosphorylated AKT at Ser473, a downstream marker

of PI3K and mTORC2 activity.[19][20][21][22][23]

Materials:

MCF-7 or other suitable cancer cell line

BAY-8400

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-pAKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-

actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Chemiluminescence imaging system

Procedure:

Plate cells and grow to 70-80% confluency.

Treat cells with various concentrations of BAY-8400 for a specified duration (e.g., 2 hours).

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

Scrape the cells, collect the lysate, and clarify by centrifugation.

Determine the protein concentration of the supernatant using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-pAKT (Ser473) antibody overnight at 4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane and detect the signal using a chemiluminescent substrate and an

imaging system.

To confirm equal protein loading, the membrane can be stripped and re-probed for total AKT

and a loading control like β-actin.
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Densitometry analysis can be performed to quantify the band intensities and determine the

IC50 for pAKT inhibition.

In Vivo LNCaP Xenograft Efficacy Study
This protocol outlines the in vivo evaluation of BAY-8400 in combination with a targeted

radionuclide therapy in a prostate cancer xenograft model.[1][24][25][26][27]

Materials:

Male immunodeficient mice (e.g., SCID or nu/nu)

LNCaP human prostate cancer cells

Matrigel

BAY-8400 formulation for oral gavage (e.g., in PEG/EtOH)

PSMA-TTC BAY 2315497

Vehicle and isotype controls

Calipers for tumor measurement

Animal housing and monitoring equipment in accordance with institutional guidelines

Procedure:

Subcutaneously implant LNCaP cells mixed with Matrigel into the flank of the mice.

Monitor tumor growth regularly using calipers.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into

treatment groups (n=9 per group in the cited study).

Treatment Groups:

Vehicle Control: Daily oral gavage.
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Isotype Control-TTC: Single intravenous injection on day 0.

BAY-8400 Monotherapy: Daily oral gavage.

PSMA-TTC BAY 2315497 Monotherapy: Single intravenous injection on day 0.

Combination Therapy: Single intravenous injection of PSMA-TTC BAY 2315497 on day 0,

followed by daily oral gavage of BAY-8400.

Measure tumor volume and body weight 2-3 times per week.

Monitor the animals for any signs of toxicity.

At the end of the study (e.g., due to tumor size limits or a predefined time point), euthanize

the animals and collect tumors for pharmacodynamic analysis if required.

Calculate the tumor growth inhibition for each treatment group, for example, by comparing

the area under the tumor growth curve (T/Carea).
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Caption: Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of BAY-8400.
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Caption: Experimental workflow for the in vivo efficacy study of BAY-8400.
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Caption: Kinase selectivity profile of BAY-8400.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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